N-[5-(4-methoxyphenyl)-6-methyl-2-oxo-pyran-3-yl]benzamide
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Overview
Description
N-[5-(4-methoxyphenyl)-6-methyl-2-oxo-pyran-3-yl]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are widely recognized for their diverse applications in pharmaceuticals, agriculture, and industrial chemistry. This particular compound is characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, and a pyran ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methoxyphenyl)-6-methyl-2-oxo-pyran-3-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methoxyphenyl)-6-methyl-2-oxo-pyran-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathways.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[5-(4-methoxyphenyl)-6-methyl-2-oxo-pyran-3-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism by which N-[5-(4-methoxyphenyl)-6-methyl-2-oxo-pyran-3-yl]benzamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions often include binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)benzamide: Shares the methoxyphenyl group but lacks the pyran ring.
5-(4-methoxyphenyl)-1H-indole: Contains a similar methoxyphenyl group but has an indole structure instead of a pyran ring.
5-(4-methoxyphenyl)-1H-imidazole: Similar to the indole derivative but with an imidazole ring.
Uniqueness
N-[5-(4-methoxyphenyl)-6-methyl-2-oxo-pyran-3-yl]benzamide is unique due to its combination of a methoxyphenyl group, a methyl group, and a pyran ring
Properties
CAS No. |
511312-44-0 |
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Molecular Formula |
C20H17NO4 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[5-(4-methoxyphenyl)-6-methyl-2-oxopyran-3-yl]benzamide |
InChI |
InChI=1S/C20H17NO4/c1-13-17(14-8-10-16(24-2)11-9-14)12-18(20(23)25-13)21-19(22)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,21,22) |
InChI Key |
KHYGLGQZCGVAIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=O)O1)NC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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